5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol
Description
5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol is an organic compound that belongs to the class of fluorobenzenes. These compounds contain one or more fluorine atoms attached to a benzene ring . This specific compound is notable for its unique structure, which includes a pyrazole ring and a methoxyphenol group, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-25-18-7-2-13(10-17(18)24)8-9-21-11-15-12-22-23-19(15)14-3-5-16(20)6-4-14/h2-7,10,12,21,24H,8-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCFGAJXJWCTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=C(NN=C2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol involves several steps:
Nucleophilic Addition: The initial step involves the nucleophilic addition of a suitable nucleophile to a precursor molecule.
Intramolecular Cyclization: This step leads to the formation of the pyrazole ring.
Elimination: The elimination of certain groups to stabilize the intermediate compound.
[1,5]-H Shift: This final step results in the formation of the desired compound.
Industrial production methods typically involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the efficiency of the synthesis process .
Chemical Reactions Analysis
5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can catalyze the reversible conversion of certain metabolites, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-[2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]ethyl]-2-methoxyphenol can be compared with other similar compounds, such as:
(5S)-2-{[(1S)-1-(2-fluorophenyl)ethyl]amino}-5-methyl-5: This compound also belongs to the class of fluorobenzenes and shares some structural similarities.
4-[[[3-(2-fluorophenyl)-1-methyl-5-thieno[2,3-c]pyrazolyl]-oxomethyl: Another compound with a fluorobenzene ring and pyrazole structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
